molecular formula C11H12O3 B072466 4-Benzoylbutyric acid CAS No. 1501-05-9

4-Benzoylbutyric acid

Cat. No. B072466
CAS RN: 1501-05-9
M. Wt: 192.21 g/mol
InChI Key: SHKWSBAVRQZYLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Benzoylbutyric acid involves complex reactions that yield products with potential inhibitory activity against certain enzymes or for the treatment of various conditions. For example, the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid demonstrates the use of a pyrrolo[2,3-d]pyrimidine scaffold conducive to dual enzyme inhibitory activity, highlighting the importance of the 4-position substituent in determining potency (Gangjee et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial in determining their biological activity and chemical reactivity. The benzoyl group attached to the butyric acid moiety influences the compound's electronic and steric properties, impacting its ability to participate in various chemical reactions and its interaction with biological targets.

Chemical Reactions and Properties

This compound derivatives exhibit a range of biological activities, including inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase, as demonstrated by compounds synthesized from pyrrolo[2,3-d]pyrimidine scaffolds (Gangjee et al., 2005). These activities are largely due to the specific molecular structures and the presence of the benzoyl group, which plays a significant role in the compounds' mechanism of action.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The benzoyl group increases the compound's hydrophobicity, affecting its solubility in various solvents. These properties are essential for determining the compound's applicability in different synthesis reactions and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical groups and its stability under various conditions, are pivotal for its use in synthesis and pharmaceutical applications. The compound's ability to undergo reactions such as condensation, reduction, and oxidation opens up pathways for the synthesis of a wide range of derivatives with potential therapeutic uses.

References:

Scientific Research Applications

  • Apoptosis Induction in Cancer Cells : Fung et al. (2012) investigated the effects of 4-benzoylbutyric acid on colorectal cancer cells. They found that this compound, along with butyrate, influences apoptosis and anti-proliferative effects by altering protein levels related to cell energy metabolism, ER homeostasis, and signal transduction pathways (Fung et al., 2012).

  • Synthesis of 5-Benzoyldihydro-2(3H)-furanone : Chen et al. (2005) demonstrated the use of this compound in synthesizing 5-benzoyldihydro-2(3H)-furanone, a chemical reaction conducted in an ionic solvent, which is considered a "green" recyclable method (Chen et al., 2005).

  • Resin-Bound Hypervalent Iodine Reagent : Huang et al. (2001) prepared a polymer-supported hypervalent iodine reagent that reacts with this compound for the formation of 5-benzoyldihydro-2(3H)-furanone. This method allowed for the reagent to be regenerated and reused (Huang et al., 2001).

  • Fischer Indole Synthesis : Hutchins and Chapman (1996) utilized this compound in the Fischer indole synthesis on a solid support. This method was employed for the preparation of 2-arylindoles (Hutchins & Chapman, 1996).

  • Photovoltaic Cell Development : Yang et al. (2007) used alkyl 4-benzoylbutyrate derivatives in the creation of photovoltaic cells. They investigated the efficiency of these cells and the surface morphology of the relevant materials (Yang et al., 2007).

  • Synthesis of Schiff Base Compounds : Radi et al. (2019) explored the preparation of new derivatives using this compound and studied their biological activity, highlighting the compound's relevance in pharmaceutical research (Radi et al., 2019).

Safety and Hazards

4-Benzoylbutyric acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing hands thoroughly after handling, wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The market for 4-Benzoylbutyric acid is expected to grow significantly. It is projected to reach a value pool of US$ 12 Billion by 2023-end, and global demand for this compound is expected to rise at a CAGR of 5.2% to US$ 20 Billion in 2033 . This anticipated expansion reflects a growing demand for the compound across various industries, driven by its diverse applications and benefits .

properties

IUPAC Name

5-oxo-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWSBAVRQZYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164469
Record name 4-Benzoylbutyric acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1501-05-9
Record name δ-Oxobenzenepentanoic acid
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Record name 4-Benzoylbutyric acid
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Record name 1501-05-9
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Record name 4-Benzoylbutyric acid
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Record name 4-benzoylbutyric acid
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Record name 4-BENZOYLBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most common synthetic application of 4-benzoylbutyric acid highlighted in these research papers?

A1: A recurring theme across multiple papers is the use of this compound as a precursor for the synthesis of 5-benzoyldihydro-2(3H)-furanone. [, , , ] This cyclic lactone is produced through various methods, including the use of hypervalent iodine reagents [, , ], phenyliodine(III) triflate [], and even photooxidative oxylactonization with calcium iodide as a catalyst and molecular oxygen as the oxidant [].

Q2: Can you elaborate on the mechanism of 5-benzoyldihydro-2(3H)-furanone formation from this compound?

A2: While the specific mechanisms can vary slightly depending on the reagents and conditions used, they generally involve the activation of the carboxylic acid group in this compound, followed by intramolecular cyclization. For instance, hypervalent iodine reagents likely activate the carboxylic acid, forming a reactive intermediate that undergoes nucleophilic attack by the carbonyl oxygen of the benzoyl group, leading to cyclization and formation of the lactone ring. [, , ]

Q3: Are there any alternative synthetic pathways for the synthesis of 5-benzoyldihydro-2(3H)-furanone that don't involve this compound?

A3: The provided research articles primarily focus on utilizing this compound as the starting material. Exploring alternative synthetic routes for 5-benzoyldihydro-2(3H)-furanone would require further investigation beyond the scope of these papers.

Q4: One study mentions the formation of both "normal" and "pseudo" acid chlorides from this compound when reacting with oxalyl chloride. [] What is the difference between these two forms?

A4: The research suggests that "pseudo" acid chlorides are formed through a concerted cyclization mechanism involving the carbonyl oxygen of the benzoyl group. [] In contrast, "normal" acid chlorides form through direct conversion of the carboxylic acid group without participation of the benzoyl group. This difference in formation mechanism highlights the potential for diverse reactivity of this compound depending on reaction conditions.

Q5: One paper investigates the degradation pathway of biphenyl by a bacterial strain and identifies this compound as a metabolite. [] What does this finding suggest?

A5: This finding indicates that this compound can be generated as an intermediate during the microbial degradation of biphenyl. [] This information could be valuable for understanding the environmental fate of biphenyl and developing bioremediation strategies for this pollutant.

Q6: Are there any insights from these papers regarding the stability of this compound under different conditions?

A6: While the papers don't explicitly focus on stability testing, the successful use of this compound in various reactions suggests it possesses sufficient stability under those specific reaction conditions. [, , , , ] Further investigation would be needed to assess its stability profile under a wider range of conditions (e.g., different pH, temperature, exposure to light).

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